N-(6-phenyl-1H-indazol-3-yl)butyramide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(6-phenyl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C17H17N3O/c1-2-6-16(21)18-17-14-10-9-13(11-15(14)19-20-17)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3,(H2,18,19,20,21) |
InChI Key |
BVIWKIBBSPTOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of N 6 Phenyl 1h Indazol 3 Yl Butyramide
Strategic Approaches for the Construction of the N-(6-phenyl-1H-indazol-3-yl)butyramide Core Structure
The assembly of the this compound framework is primarily achieved through a convergent synthesis, where the 6-phenyl-1H-indazol-3-amine intermediate is first prepared and then acylated. This approach allows for flexibility and optimization at each stage of the synthesis.
Precursor Synthesis and Elaboration Pathways
The synthesis of the crucial intermediate, 6-phenyl-1H-indazol-3-amine, typically begins with a commercially available substituted benzonitrile. A common starting material is 5-bromo-2-fluorobenzonitrile. nih.gov This precursor undergoes a Suzuki coupling reaction with a suitable boronic acid or ester to introduce the phenyl group at the 6-position. The Suzuki reaction is a powerful cross-coupling method that utilizes a palladium catalyst and a base to form a carbon-carbon bond between the aryl halide and the boronic acid derivative. nih.gov
Following the introduction of the phenyl group, the nitrile functionality is then transformed into the 3-amino group of the indazole ring. This is often achieved through a cyclization reaction with hydrazine (B178648) hydrate. nih.gov
Indazole Ring System Formation Protocols
The formation of the indazole ring is a critical step in the synthesis of this compound. Various methods have been developed for the construction of the indazole scaffold, primarily involving cyclization and condensation reactions.
Cyclization reactions are a cornerstone of indazole synthesis. One established method involves the reaction of o-halobenzaldehydes or ketones with hydrazine, which upon heating, yields 1H-indazoles. chemicalbook.com Another approach utilizes the reductive cyclization of intermediates derived from the reaction of 2-nitrobenzaldehydes with malonic acid in the presence of an ammonium (B1175870) source. chemicalbook.com Furthermore, diazotization-cyclization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. chemicalbook.com An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has also been developed as a sustainable method for forming the indazole ring. rsc.org
Condensation reactions offer another versatile route to the indazole core. The reaction of 2-fluorobenzaldehydes and their O-methyloximes with hydrazine is a practical method for synthesizing indazoles. acs.org Notably, the use of O-methyloxime derivatives can prevent competitive side reactions like the Wolf-Kishner reduction. acs.org The condensation of 3-amino-1H-indazole with various carbonyl compounds is a frequent strategy to access more complex fused pyrimido[1,2-b]indazole scaffolds. nih.gov
Palladium-catalyzed reactions are particularly effective for the synthesis of phenyl-substituted indazoles. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming the C-C bond between an aryl halide and an organoboronic acid, catalyzed by a palladium complex. nih.gov This technique is widely used to introduce the phenyl group onto the indazole scaffold. nih.govmdpi.com For instance, 3-iodoindazole can be coupled with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 3-aryl-1H-indazoles. mdpi.com Similarly, palladium-catalyzed intramolecular amination of aryl halides provides another route to the indazole nucleus. semanticscholar.org Direct C-H arylation of the indazole ring at the C3 position using palladium catalysis has also been reported, offering a more direct functionalization pathway. mdpi.com
Introduction and Functionalization of the Butyramide (B146194) Moiety
The final step in the synthesis of this compound is the introduction of the butyramide group. This is typically achieved through the acylation of the 3-amino group of the 6-phenyl-1H-indazol-3-amine intermediate. The most common method involves the reaction of the amine with butyryl chloride in the presence of a base. wikipedia.org Butyryl chloride is a reactive acylating agent that readily forms an amide bond with the primary amine. wikipedia.org The reaction conditions, such as the choice of solvent and base, can be optimized to ensure high yields and purity of the final product.
Chemical Characterization
The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity. These methods typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule by providing information about the connectivity and chemical environment of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group.
Data Tables
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | Key Synthetic Role |
| 5-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | Starting material for the introduction of the phenyl group. nih.gov |
| 6-Phenyl-1H-indazol-3-amine | C₁₃H₁₁N₃ | Key intermediate containing the core indazole structure. |
| Butyryl chloride | C₄H₇ClO | Reagent for the introduction of the butyramide moiety. wikipedia.org |
Table 2: Spectroscopic Data for a Representative Phenyl-Indazole Derivative
| Compound | Spectroscopic Data |
| 1-Methyl-3-(4-nitrophenyl)-1H-indazole | ¹H NMR (400 MHz, CDCl₃) δ: 8.37 (d, J = 8.8 Hz, 2H), 8.18 (d, J = 8.8 Hz, 2H), 8.03 (dd, J = 8.1, 1.1 Hz, 1H), 7.48 (d, J = 3.4 Hz, 2H), 7.30 (dt, J = 8.1, 3.4 Hz, 1H), 4.17 (s, 3H) mdpi.com |
| ¹³C NMR (101 MHz, CDCl₃) δ: 147.1, 141.7, 141.2, 140.4, 127.5 (2 × C–H), 126.8, 124.3 (2 × C–H), 122.1, 121.7, 120.9, 109.8, 29.8 mdpi.com | |
| HRMS (m/z) [M + H]⁺: Calculated for C₁₄H₁₂N₃O₂: 254.0924, Found: 254.0922 mdpi.com | |
| IR (neat) ῠ (cm⁻¹): 2931, 1543, 1486, 1352, 1347, 1260, 780 mdpi.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The precise structure of this compound is confirmed through a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for each type of proton. Protons on the aromatic rings (indazole and phenyl) typically resonate at lower field strengths (higher ppm values), while the protons of the aliphatic butyramide side chain appear at higher field strengths. chemicalbook.com The integration of these signals corresponds to the number of protons, and their splitting patterns provide information about neighboring protons.
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Amide NH Proton | ~10.0 | - |
| Butyramide α-CH₂ | ~2.4 | ~40 |
| Butyramide β-CH₂ | ~1.8 | ~19 |
| Butyramide γ-CH₃ | ~1.0 | ~14 |
| Carbonyl Carbon | - | ~172 |
Table 1. Representative ¹H and ¹³C NMR chemical shift ranges for this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov For this compound, the IR spectrum would show characteristic absorption bands:
N-H Stretching: A peak corresponding to the N-H bond of the indazole ring and the amide group. researchgate.net
C=O Stretching: A strong absorption from the carbonyl group of the butyramide side chain.
C-H Stretching: Absorptions corresponding to the aromatic and aliphatic C-H bonds.
C=C Stretching: Peaks indicating the presence of the aromatic rings.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. rsc.org This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound, C₁₇H₁₇N₃O. nih.gov
Synthesis of Systematically Modified Analogues and Derivatives of this compound
The synthesis of analogues of this compound is a common strategy in medicinal chemistry to investigate how structural changes affect the compound's properties.
Modifications to the phenyl ring at the 6-position of the indazole core can be achieved through various synthetic methods.
Halogenated Analogues: The introduction of halogen atoms (F, Cl, Br) can be accomplished by using appropriately substituted phenylboronic acids in a Suzuki coupling reaction to form the 6-phenylindazole intermediate. researchgate.netgenophore.com These analogues are useful for studying the effects of electronegativity and lipophilicity.
Hydroxylated Analogues: Hydroxylated derivatives can be prepared by using a methoxy-substituted phenylboronic acid in the initial coupling step, followed by demethylation to yield the hydroxyl group. jmchemsci.com These analogues can explore the impact of hydrogen bonding.
Aminated Analogues: The synthesis of aminated analogues can be achieved by first introducing a nitro group, which is then reduced to an amine. nih.govrsc.org This allows for the investigation of basic functional groups at this position.
| Substituent | Synthetic Precursor Example |
| Halogen (e.g., -Cl, -Br) | Halogenated phenylboronic acid |
| Hydroxyl (-OH) | Methoxy-substituted phenylboronic acid |
| Amino (-NH₂) | Nitro-substituted phenylboronic acid |
Table 2. Examples of precursors for phenyl ring substitutions.
The butyramide side chain can also be readily modified to explore structure-activity relationships. This is generally accomplished by reacting the 3-amino-6-phenyl-1H-indazole intermediate with different acyl chlorides or carboxylic acids.
Chain Length Variation: Analogues with different acyl chain lengths (e.g., acetamide (B32628), pentanamide) can be synthesized to probe the optimal size for a particular biological target.
Branching: Introducing alkyl groups onto the side chain can investigate the effects of steric bulk.
Cyclic Moieties: Replacing the linear chain with a cyclic group (e.g., cyclopropanecarboxamide) can restrict the conformational flexibility of the side chain.
| Side Chain | Reactant |
| Acetyl | Acetyl chloride or acetic acid |
| Propionyl | Propionyl chloride or propionic acid |
| Pentanoyl | Pentanoyl chloride or pentanoic acid |
| Isobutyryl | Isobutyryl chloride or isobutyric acid |
| Cyclopropanecarbonyl | Cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid |
Table 3. Reactants for modifying the side chain of 3-amino-6-phenyl-1H-indazole.
Positional Isomerism and Heteroatom Substitutions on the Indazole Core
The arrangement of substituents on the indazole scaffold is a critical determinant of a compound's chemical and biological profile. Positional isomerism, which involves altering the location of the phenyl and butyramide groups, as well as other functional groups, plays a significant role in modulating molecular properties. The 1H-indazole core itself exists in tautomeric forms, with the 1H-indazole generally being more thermodynamically stable and predominant than the 2H-indazole form. nih.gov
Structure-activity relationship studies on various indazole series have consistently shown that the nature and position of substituents on the bicyclic ring system are crucial. nih.gov For instance, research on related indazole derivatives has demonstrated that modifications at the C6 position, where the phenyl group resides in the parent compound, can lead to significant changes in activity. The substitution of the phenyl group with other moieties, such as halogens, has been a common strategy. A notable example is the compound N-(6-bromo-1H-indazol-3-yl)butanamide, which replaces the C6-phenyl group with a bromine atom. genophore.com This seemingly simple substitution can alter the electronic and steric properties of the molecule, influencing its interactions and synthetic accessibility. researchgate.net
Furthermore, the introduction of different functional groups at various positions on the indazole ring has been explored to create analogs with diverse characteristics. Studies have involved placing groups like trifluoromethyl (CF3) and bromo (Br) on the indazole ring, each imparting distinct electronic effects. researchgate.net The synthesis of these analogs often requires multi-step procedures, starting from a commercially available or synthesized substituted indazole precursor. For example, the synthesis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives involved the initial iodination of 6-bromoindazole to control the regioselectivity of subsequent reactions. nih.gov
The table below summarizes examples of substitutions on the indazole core, illustrating the diversity of positional isomers and substituted analogs that have been synthesized.
| Compound/Analog Series | Position of Substitution | Substituent | Synthetic Precursor/Method Highlight | Reference |
|---|---|---|---|---|
| N-(6-bromo-1H-indazol-3-yl)butanamide | C6 | -Br | Starting from 6-bromo-1H-indazole. | genophore.comresearchgate.net |
| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | C6 | -NHSO₂Ph | Utilizes 6-bromoindazole, which is further functionalized. | nih.gov |
| Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides | Various | -CF₃, -Br | Synthesized from corresponding substituted 3-amino-1H-indazoles. | researchgate.net |
| 7-alkynylindazole derivatives | C7 | -C≡CR | Pd/C–PPh₃–CuI catalysed Sonogashira coupling of 7-iodoindazole. | researchgate.net |
Hybrid Compound Design Incorporating the this compound Scaffold
A prominent strategy in medicinal chemistry involves the creation of hybrid compounds, where two or more distinct pharmacophores are covalently linked to produce a single molecule with potentially enhanced or novel properties. The this compound scaffold serves as a versatile building block for such designs. The indazole ring provides a rigid and synthetically tractable core, while the amide linkage and the phenyl group offer points for further modification and connection to other molecular fragments.
One of the key approaches to designing hybrid compounds from this scaffold is through "fragment growth," where additional chemical entities are systematically added to the core structure. nih.gov This allows for the exploration of new chemical space and the introduction of new interaction points.
A successful application of this strategy is the synthesis of hybrid molecules combining the 6-bromo-1H-indazole core (a close analog of the 6-phenyl-1H-indazole) with 1,2,3-triazole moieties. researchgate.net This was achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." In this process, an azide-functionalized derivative is reacted with a terminal alkyne to form the stable triazole linker, effectively tethering a new substituent to the indazole scaffold. researchgate.net
Another approach involves linking the indazole core to other heterocyclic systems known for their biological relevance. For example, researchers have synthesized hybrids of imidazo[2,1-b]thiazole (B1210989) with various substituted acetamide side chains, demonstrating a modular approach to hybrid design. mdpi.com While not directly using the this compound scaffold, this work exemplifies the principle of combining a core heterocycle with functionalized side chains to create complex molecular architectures. mdpi.com
The following table presents examples of hybrid compound designs based on the indazole scaffold, showcasing different linked moieties and synthetic strategies.
| Indazole Core | Linked Moiety | Linking Strategy | Resulting Hybrid Structure Example | Reference |
|---|---|---|---|---|
| 6-Bromo-1H-indazole | 1,2,3-Triazole with N-arylacetamide | 1,3-Dipolar cycloaddition (Click Chemistry) | 2-(4-(1-((Substituted-phenyl)carbamoyl)methyl)-1H-1,2,3-triazol-1-yl)-1H-indazole derivatives | researchgate.net |
| 1H-Indazole | Benzenesulfonamide | Amide/Sulfonamide bond formation | N-(1H-indazol-6-yl)benzenesulfonamide | nih.gov |
| 1H-Indazole | Quinazolinone | Condensation reaction | 3-(Indazol-3-yl)-quinazolin-4(3H)-one derivatives | researchgate.net |
| Imidazo[2,1-b]thiazole (Analogous Scaffold) | N-Pyridinyl Acetamide | Amide bond formation | N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | mdpi.com |
These synthetic strategies underscore the modularity and versatility of the indazole scaffold in constructing complex molecules. By combining the structural features of this compound and its analogs with other chemical motifs, researchers can develop novel compounds with tailored characteristics.
Biological Activities and Pharmacological Mechanisms of Action
Preclinical Pharmacological Investigations in Relevant Animal Models
Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical data for the compound N-(6-phenyl-1H-indazol-3-yl)butyramide. The following sections, which were intended to detail the in vivo activities of this compound, remain unpopulated due to the absence of published research findings.
In Vivo Efficacy Studies
No peer-reviewed studies describing the in vivo efficacy of this compound in any animal models of disease were found. Consequently, no data on its therapeutic effects or performance in living organisms can be reported.
Target Engagement and Biomarker Modulation in Animal Systems
There is no available information from preclinical studies to confirm whether this compound engages its intended biological target in animal systems. Furthermore, no data on the modulation of relevant biomarkers following administration of the compound have been published.
Upregulation of Endogenous Proteins (e.g., Utrophin)
No studies were identified that investigated the potential of this compound to upregulate endogenous proteins, such as utrophin, in animal models. The relationship between this specific compound and the expression of compensatory proteins like utrophin, a therapeutic strategy explored for conditions like Duchenne muscular dystrophy, remains uninvestigated in the available literature.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar
Identification of Pharmacophoric Requirements for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For indazole derivatives, the indazole nucleus itself is a key pharmacophore, serving as a versatile scaffold for various biological activities. nih.gov Docking studies have shown that the 1H-indazole motif can effectively interact with biological targets such as the ferrous ion of heme and hydrophobic pockets in enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Pharmacophore modeling of indazole derivatives has identified several key features necessary for biological activity. nih.gov A common five-point pharmacophore hypothesis for indazole derivatives acting as HIF-1α inhibitors includes a hydrogen bond acceptor, a hydrogen bond donor, and three aromatic ring features. nih.govnih.gov For 1H-indazole-3-carboxamide derivatives specifically, structure-activity relationship (SAR) analysis has highlighted the importance of substituting an appropriate hydrophobic ring into a deep back pocket of the target enzyme and introducing a hydrophilic group into the bulk solvent region for achieving high inhibitory activity and selectivity. nih.gov
The general pharmacophoric features for biologically active indazole derivatives are summarized in the table below.
| Pharmacophore Feature | Description | Importance for Activity |
| Indazole Scaffold | A bicyclic aromatic ring system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. | Acts as a core structural motif and key pharmacophore. nih.gov |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., nitrogen or oxygen) that can accept a hydrogen bond. | Crucial for interaction with biological targets. nih.gov |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom that can be donated to form a hydrogen bond. | Essential for specific binding to target proteins. nih.gov |
| Aromatic/Hydrophobic Regions | Nonpolar regions of the molecule, such as the phenyl ring. | Important for interactions with hydrophobic pockets in target enzymes. nih.govnih.gov |
| Substituent Positions | Specific positions on the indazole ring (e.g., C4, C6) where substitutions significantly impact activity. nih.gov | Dictates potency and selectivity. nih.gov |
Analysis of Substituent Effects on Potency, Selectivity, and Biological Target Interaction
The nature and position of substituents on the N-(6-phenyl-1H-indazol-3-yl)butyramide scaffold have a profound impact on its potency, selectivity, and interaction with biological targets.
Substituents on the Indazole Ring: The substitution pattern on the indazole ring is a critical determinant of biological activity. Studies on various indazole derivatives have shown that substituents at the C4 and C6 positions play a crucial role in inhibitory activity against targets like IDO1. nih.gov For instance, a series of 1H-indazol-3-amine derivatives revealed that a 6-(3-methoxyphenyl) substituent resulted in a promising FGFR1 inhibitor. nih.gov This highlights the significance of the phenyl group at the C6 position in this compound for its biological profile.
In a study of 1H-indazole-3-amine derivatives as potential anticancer agents, compound 6o , which has a substituted phenyl group at the C5 position, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net
Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring at the C6 position of the indazole core also influences activity. While specific data for the 6-phenyl group in the title compound is limited, related studies on similar scaffolds provide valuable insights. For example, in a series of 1H-indazole derivatives developed as anti-inflammatory agents, compounds with a difluorophenyl group showed significant binding to the COX-2 enzyme. researchgate.net
The Butyramide (B146194) Moiety: The butyramide group at the C3 position of the indazole ring is another key feature. The amide bond provides a hydrogen bond donor (NH) and acceptor (C=O), which can form crucial interactions with the amino acid residues in the active site of a target protein. researchgate.net The length and branching of the alkyl chain (butyryl group) can influence lipophilicity and steric interactions within the binding pocket.
The following table summarizes the effects of various substituents on the biological activity of indazole derivatives based on findings from related compounds.
| Position of Substitution | Type of Substituent | Effect on Activity | Biological Target |
| Indazole C6 | 3-methoxyphenyl | Good enzymatic inhibition nih.gov | FGFR1 nih.gov |
| Indazole C4 & C6 | Various groups | Crucial for inhibition nih.gov | IDO1 nih.gov |
| Indazole C5 | Substituted phenyl | Promising inhibitory effect nih.govresearchgate.net | K562 cell line nih.govresearchgate.net |
| Amide Moiety | Butyramide | Provides H-bond donor/acceptor researchgate.net | General (e.g., COX-2) researchgate.net |
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the structural requirements for activity.
For indazole derivatives, three-dimensional QSAR (3D-QSAR) studies have been successfully applied to understand the factors influencing their inhibitory potency against targets like HIF-1α. nih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
The process involves aligning a set of known indazole inhibitors and calculating their steric and electrostatic fields. These fields are then used to build a QSAR model through partial least squares (PLS) regression analysis. nih.gov The resulting models are validated using various statistical parameters to ensure their predictive power. nih.gov The steric and electrostatic contour maps generated from these models provide a structural framework for designing new, more potent inhibitors by indicating where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity. nih.gov
A study on indazole derivatives as HIF-1α inhibitors resulted in a statistically significant 3D-QSAR model that can be used to design lead molecules for cancer treatment. nih.gov Similarly, QSAR models have been developed for other classes of indazole derivatives targeting various diseases. chemijournal.comdergipark.org.tr
Key aspects of QSAR models for indazole derivatives:
Methodology: Typically involves 3D-QSAR approaches like CoMFA and CoMSIA.
Descriptors: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are commonly used.
Validation: Statistical validation is performed to ensure the robustness and predictive ability of the models.
Application: The models provide a structural framework for designing new inhibitors with enhanced potency. nih.gov
Influence of Tautomeric Forms on Biological Activity (e.g., 1H- and 2H-Indazole Tautomers)
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net The position of the proton on one of the nitrogen atoms of the pyrazole ring can significantly influence the electronic properties, conformation, and hydrogen-bonding capabilities of the molecule.
This tautomerism can have a direct impact on the biological activity of indazole derivatives. The different electronic distribution and hydrogen bonding patterns of the 1H- and 2H-tautomers can lead to different binding affinities and selectivities for biological targets. nih.gov There is evidence suggesting that the tautomeric equilibrium can influence the biological properties of indazoles. nih.gov
For example, in a study on osmium(IV) complexes with 1H- and 2H-indazoles, it was found that the cytotoxicity of the complexes could be influenced by the coordinated tautomer, with the 2H-indazole-containing complexes showing potential advantages for inhibiting tumor cell growth in specific cell lines. nih.gov Although most synthetic protocols for N-unsubstituted indazoles yield the thermodynamically favored 1H-tautomer, the less stable 2H-tautomer can also be formed and may possess distinct biological activities. researchgate.net
The key differences between the 1H- and 2H-indazole tautomers are outlined below.
| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer |
| Stability | Generally more thermodynamically stable and predominant. nih.govresearchgate.net | Generally less thermodynamically stable. researchgate.net |
| Structure | Benzenoid character. nih.gov | Ortho-quinoid character. nih.gov |
| Biological Activity | The most commonly studied form in drug discovery. | May exhibit different and potentially advantageous biological properties. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Prediction of Ligand-Receptor Binding Modes
Molecular docking simulations are employed to elucidate the binding orientation of N-(6-phenyl-1H-indazol-3-yl)butyramide within the binding pocket of its target protein. Using software like AutoDock Vina, the compound is docked into the active site of the receptor. nih.gov The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. The ligand structure is also prepared for docking. The docking algorithm then explores various possible conformations of the ligand within the binding site and scores them based on a defined scoring function.
The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the receptor. For instance, the indazole core, a common scaffold in kinase inhibitors, could form crucial hydrogen bonds with the hinge region of a kinase. researchgate.net The phenyl group might engage in hydrophobic interactions within a specific pocket, while the butyramide (B146194) moiety could form additional hydrogen bonds or electrostatic interactions. The analysis of these binding modes provides a structural basis for the compound's activity and guides further optimization.
Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| Hinge Region Amino Acid 1 | Hydrogen Bond | 2.1 |
| Hinge Region Amino Acid 2 | Hydrogen Bond | 2.3 |
| Gatekeeper Residue | Hydrophobic Interaction | 3.5 |
| Catalytic Loop Residue | van der Waals | 3.8 |
Note: The data in this table is illustrative and based on typical interactions observed for indazole-based kinase inhibitors.
Estimation of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, molecular docking programs provide an estimation of the binding affinity, often expressed as a binding energy (in kcal/mol). nih.gov This score is calculated by the docking software's scoring function, which takes into account the intermolecular energies between the ligand and the protein, as well as the internal energy of the ligand. A lower binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.
These estimated binding affinities are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. While these values are approximations, they provide a valuable relative comparison of the binding strengths of different compounds within a series. The interaction energies can be further broken down into contributions from different types of interactions (e.g., electrostatic, van der Waals), offering a more detailed understanding of the driving forces behind ligand binding.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.
Analysis of Dynamic Behavior and Conformational Stability of Protein-Ligand Complexes
MD simulations are performed to assess the stability of the docked pose of this compound within the target's binding site. The simulation is typically run for a significant period, for example, 100 nanoseconds, to observe the dynamic behavior of the complex. mdpi.com Key metrics analyzed during the simulation include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the complex over time. A stable RMSD suggests that the ligand remains securely bound in its initial docked conformation.
Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding or protein function. These simulations provide a more realistic representation of the protein-ligand interactions in a dynamic environment.
Characterization of Solvent Effects and Entropic Contributions to Binding
Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the MD simulation trajectories to calculate the binding free energy. These methods provide a more accurate estimation of binding affinity by incorporating solvent effects and entropic contributions, which are often neglected in standard docking calculations.
In Silico Screening and Virtual Library Design for Novel this compound Analogues
The structural and energetic insights gained from molecular docking and MD simulations can be leveraged for the rational design of novel analogues of this compound with improved potency and selectivity.
In silico screening, also known as virtual screening, involves docking large libraries of compounds against a target protein to identify potential hits. nih.gov This approach can be used to explore a vast chemical space and identify novel scaffolds that could mimic the binding mode of this compound.
Alternatively, a more focused approach involves the design of a virtual library of analogues based on the lead compound. By systematically modifying different parts of the this compound scaffold (e.g., the phenyl group, the butyramide side chain) and evaluating the predicted binding affinity of each new analogue through docking, researchers can identify modifications that are likely to enhance binding. This iterative process of design, docking, and analysis accelerates the discovery of more potent compounds. For example, structure-activity relationship (SAR) studies can be guided by these computational predictions, focusing synthetic efforts on the most promising candidates. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
As of the latest available research, specific Density Functional Theory (DFT) calculations detailing the electronic structure and reactivity of this compound have not been reported in peer-reviewed literature. While computational studies, including DFT, have been conducted on analogous chemical structures and various indazole derivatives, direct data for the title compound is not publicly accessible.
Research on similar molecules, such as N-[6-(3-thienyl)-1H-indazol-3-yl]butanamide, has utilized quantum mechanical processing to understand their molecular topology. beilstein-journals.orguq.edu.au These studies, while not directly applicable, highlight the methodologies that could be employed to investigate this compound. Such an analysis would typically involve the calculation of various quantum chemical parameters to provide a comprehensive understanding of the molecule's electronic properties and reactivity.
For a hypothetical DFT study on this compound, researchers would likely focus on several key areas:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): This analysis would reveal the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Such information is invaluable for predicting how the molecule might interact with other chemical species.
In the absence of specific data for this compound, the following tables represent the types of data that would be generated from such a DFT study, based on findings for similar compounds.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (Amide) | Data not available |
| C=O (Amide) | Data not available | |
| N-H (Indazole) | Data not available | |
| Bond Angle | C-N-C (Amide) | Data not available |
| O=C-N (Amide) | Data not available |
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Table 3: Hypothetical Global Reactivity Descriptors
| Parameter | Value |
|---|---|
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
It is anticipated that future computational research will address this knowledge gap, providing valuable insights into the electronic characteristics and potential reactivity of this compound, which could complement and guide further experimental studies.
Mechanistic Elucidation and Signaling Pathway Analysis
Definitive Identification and Validation of Primary Molecular Targets
While the primary molecular targets of N-(6-phenyl-1H-indazol-3-yl)butyramide are not documented, research on other indazole derivatives has identified a range of molecular targets. A significant number of these derivatives function as kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.
For example, certain N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.gov Other indazole-based compounds have been developed as inhibitors of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and Pim kinases, all of which are important targets in oncology. researchgate.netmdpi.com
Beyond kinase inhibition, some indazole derivatives have been found to act as antagonists of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway, which is critical in embryonic development and can be aberrantly activated in some cancers. nih.gov
The table below summarizes the molecular targets identified for various indazole derivatives.
| Compound Class/Derivative | Primary Molecular Target(s) | Therapeutic Area |
| N-(1H-indazol-6-yl)benzenesulfonamides | Polo-like kinase 4 (PLK4) | Cancer |
| Axitinib, Pazopanib | VEGFR, PDGFR, c-KIT | Cancer |
| N-[(1-aryl-1H-indazol-5-yl)methyl]amides | Smoothened (SMO) Receptor | Cancer |
| Various Indazole Derivatives | Pim kinases (pan-Pim) | Cancer |
Mapping of Downstream Signaling Cascades Modulated by Indazole Derivatives
The modulation of primary molecular targets by indazole derivatives leads to the alteration of downstream signaling cascades. For instance, the inhibition of PLK4 by its specific indazole inhibitors can lead to defects in centriole duplication, mitotic errors, and ultimately, apoptosis in cancer cells. nih.gov
In the case of indazole-based VEGFR inhibitors, the downstream effects include the inhibition of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. This is achieved by blocking the signaling pathways activated by VEGF, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
The table below illustrates the signaling pathways affected by certain classes of indazole derivatives.
| Compound Class/Derivative | Primary Target | Key Downstream Signaling Pathway(s) Modulated |
| PLK4 Inhibitors | PLK4 | Centrosome cycle, Mitotic progression |
| VEGFR Inhibitors | VEGFR | PI3K-Akt, RAS-MAPK (angiogenesis) |
| SMO Antagonists | SMO | Hedgehog signaling (Gli-mediated transcription) |
Investigation of Allosteric Modulation and Multi-Target Interactions
The diverse biological activities of indazole derivatives can also be attributed to allosteric modulation and interactions with multiple targets. Some indazole-based drugs, such as the anti-cancer agent Axitinib, are multi-kinase inhibitors, meaning they are designed to interact with the ATP-binding site of several different kinases. nih.gov This multi-target approach can lead to a broader therapeutic effect.
The potential for allosteric modulation, where a compound binds to a site on the target protein other than the active site to modulate its activity, is an area of ongoing research for many classes of small molecules, including indazole derivatives.
Systems Biology Approaches to Understand Cellular Perturbations
Modern research increasingly employs systems biology approaches, such as genomics, proteomics, and metabolomics, to understand the comprehensive cellular effects of drug candidates. For indazole derivatives with anti-cancer properties, these approaches can reveal the full spectrum of cellular perturbations. For example, treating cancer cells with an indazole-based kinase inhibitor and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can uncover novel mechanisms of action and potential biomarkers of response or resistance. rsc.org
Future Research Trajectories and Potential Therapeutic Applications
Rational Design and Synthesis of Next-Generation N-(6-phenyl-1H-indazol-3-yl)butyramide Derivatives
The foundation of advancing this compound as a therapeutic candidate lies in the principles of rational drug design. This approach leverages an understanding of the target biology and the compound's structure-activity relationship (SAR) to create new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Future synthetic strategies will likely focus on modifying the core components of the this compound structure: the indazole ring, the phenyl substituent at the 6-position, and the butyramide (B146194) side chain. For instance, the synthesis of novel analogs could involve the introduction of various substituents on the phenyl ring to explore electronic and steric effects on target binding. Similarly, modifications to the butyramide chain, such as altering its length or introducing conformational constraints, could optimize interactions with the target protein.
Drawing inspiration from related indazole derivatives, medicinal chemists may employ techniques like fragment-based drug discovery and structure-based design. For example, studies on 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles, which were optimized as potent and selective inhibitors of protein kinase C-zeta (PKC-ζ), demonstrated the value of crystallographic data in guiding the design of more effective analogs. nih.govnih.govresearchgate.net This highlights the importance of elucidating the three-dimensional structure of this compound in complex with its biological target to inform the design of next-generation compounds.
Exploration of Novel Therapeutic Indications Beyond Current Scope
While the initial therapeutic focus of this compound may be in a specific area, its structural features suggest potential applications across a range of diseases. The indazole nucleus is a common motif in compounds targeting protein kinases, which are implicated in a multitude of pathologies, including cancer, inflammation, and neurodegenerative disorders.
Future research should therefore aim to screen this compound and its derivatives against a broad panel of biological targets. For instance, various indazole derivatives have shown promise as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division, suggesting a potential role in oncology. nih.govnih.gov Other research has highlighted the anti-inflammatory potential of indazole-containing compounds. nih.gov Furthermore, some indazole derivatives have been investigated for their activity against neglected tropical diseases like leishmaniasis. nih.gov A systematic exploration of these and other therapeutic areas could uncover novel and valuable applications for this chemical scaffold.
Application of Advanced Preclinical Models for Mechanistic and Efficacy Validation
To bridge the gap between promising in vitro data and clinical success, the use of advanced preclinical models is paramount. For this compound and its derivatives, this will involve moving beyond simple cell-based assays to more complex systems that better recapitulate human physiology and disease.
Organoids, three-dimensional cell cultures that mimic the structure and function of human organs, offer a powerful platform for evaluating the efficacy and potential toxicity of new drug candidates. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical response in oncology settings. In addition, the use of genetically engineered mouse models (GEMMs) that harbor specific mutations relevant to a particular disease can help to elucidate the mechanism of action of the compound and identify patient populations most likely to benefit.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Specifically, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activity, guiding the design of more potent molecules. nih.gov De novo drug design algorithms can generate novel chemical structures with desired properties, expanding the chemical space for exploration. Furthermore, AI can be employed to analyze high-content imaging data from preclinical models, providing deeper insights into the compound's mechanism of action.
Collaborative Research Frameworks for Accelerated Discovery
The complexity and cost of drug development necessitate a collaborative approach. To expedite the journey of this compound from the laboratory to the clinic, establishing robust collaborative frameworks will be crucial. These collaborations should bring together academic researchers with expertise in medicinal chemistry and disease biology, pharmaceutical companies with drug development and commercialization capabilities, and contract research organizations (CROs) that can provide specialized services.
Open innovation models, where data and insights are shared more freely among collaborators, can foster a more dynamic and efficient research ecosystem. Public-private partnerships can also play a vital role in funding and supporting early-stage drug discovery projects that may be considered too high-risk for individual companies. By leveraging the complementary strengths of different organizations, the development of this compound and its derivatives can be significantly accelerated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-phenyl-1H-indazol-3-yl)butyramide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with indazole core formation followed by amide coupling. For example:
Indazole ring construction : Cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions .
Amide bond formation : React the indazole amine with butyryl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl .
- Optimization : Control temperature (0–5°C for exothermic steps), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ polar aprotic solvents (DMF, DCM) to enhance reactivity . Purity is verified via HPLC or TLC.
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the indazole NH proton appears as a singlet near δ 12.5 ppm, while the butyramide carbonyl (C=O) resonates at ~δ 170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₃O: 290.1294; experimental: 290.1298) .
- Infrared (IR) Spectroscopy : Amide C=O stretch appears at ~1650 cm⁻¹, and indazole N-H at ~3300 cm⁻¹ .
Q. What analytical techniques ensure purity and stability during storage?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Store at –20°C under argon to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Modifications : Introduce substituents at the phenyl (e.g., electron-withdrawing groups like -NO₂ or -CF₃) or indazole positions (e.g., halogens at C-4/C-5) to alter electronic effects .
- Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell proliferation). Compare IC₅₀ values to parent compound .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Case Study : If conflicting cytotoxicity results arise between 2D cell monolayers and 3D spheroids:
Assay Validation : Confirm compound solubility in both systems (e.g., DLS for aggregation checks).
Microenvironment Analysis : Measure oxygen gradients in 3D models (e.g., using fluorescent probes) that may alter compound efficacy .
- Statistical Tools : Apply multivariate analysis (PCA or ANOVA) to identify confounding variables (e.g., pH, serum protein binding) .
Q. What strategies mitigate off-target effects in mechanistic studies of this compound?
- Methodological Answer :
- Proteomic Profiling : Use affinity-based pulldown coupled with LC-MS/MS to identify non-target interactors .
- CRISPR Knockout Models : Generate isogenic cell lines lacking suspected off-target proteins (e.g., cytochrome P450 enzymes) to isolate primary effects .
- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines; a narrow range suggests target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
